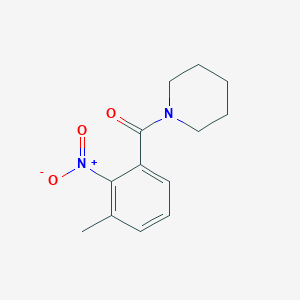

6-Metoxi-2H-piran-3(6H)-ona

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-alkyl-3-hydroxy-4H-pyran-4-ones, such as pyromeconic acid, maltol, and ethyl maltol, from 2-alkyl-4,5-epoxy has been reported . This could potentially be a method for the synthesis of “6-Methoxy-2h-pyran-3(6h)-one”, although the exact details are not specified in the available data.Aplicaciones Científicas De Investigación

Síntesis de Maltol

6-Metoxi-2H-piran-3(6H)-ona se utiliza en la síntesis de Maltol . El maltol es un compuesto orgánico natural que se utiliza principalmente por sus características de sabor y aroma. Tiene un olor dulce que se ha descrito como parecido al caramelo y se utiliza para impartir un aroma dulce a las fragancias .

Síntesis de Etilmaltol

Este compuesto también se utiliza en la síntesis de Etilmaltol . El etilmaltol es un potenciador del sabor y un producto químico de olor muy agradable que se utiliza ampliamente en la industria alimentaria, de bebidas, de confitería y de fragancias .

Síntesis de Ácido Piromécónico

This compound se utiliza en la síntesis de Ácido Piromécónico . El ácido piromécónico es un compuesto químico que se utiliza en diversas reacciones químicas .

Precursor en Reacciones Químicas

Este compuesto sirve como precursor en diversas reacciones químicas . Se utiliza en la síntesis de 2-alquil-3-hidroxi-4H-piran-4-onas .

Investigación y Desarrollo

This compound se utiliza en investigación y desarrollo en el campo de la química . Se utiliza en el estudio de nuevos métodos sintéticos y mecanismos de reacción .

Aplicaciones Industriales

Este compuesto también tiene aplicaciones industriales. Se utiliza en la síntesis de diversos productos químicos en el sector industrial .

Propiedades

IUPAC Name |

2-methoxy-2H-pyran-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-8-6-3-2-5(7)4-9-6/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMDMDCKEUYPDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C=CC(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515095 | |

| Record name | 6-Methoxy-2H-pyran-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60249-17-4 | |

| Record name | 6-Methoxy-2H-pyran-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

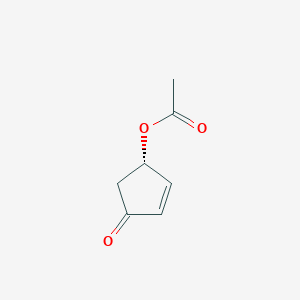

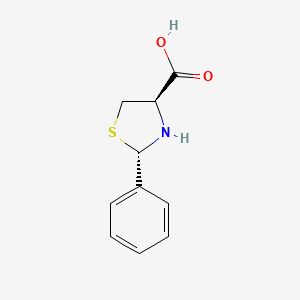

Feasible Synthetic Routes

Q1: What makes 6-Methoxy-2H-pyran-3(6H)-one a valuable starting material in organic synthesis?

A1: 6-Methoxy-2H-pyran-3(6H)-one possesses a unique structure featuring both an enone system and a reactive methoxy group. [] This allows for diverse chemical transformations. For instance, it can undergo electrophilic attack at the C-2 position, participate in Diels-Alder reactions as a diene, and the methoxy group can be easily modified or removed. [] This versatility makes it a valuable precursor for synthesizing various heterocyclic compounds.

Q2: Can you provide specific examples of how 6-Methoxy-2H-pyran-3(6H)-one has been used to synthesize other compounds?

A2: Absolutely. One example is the synthesis of pyranoquinolines, -quinazolines, and -benzodiazepines, important classes of heterocyclic compounds with diverse biological activities. [] Another example involves utilizing 6-Methoxy-2H-pyran-3(6H)-one to prepare maltol, ethylmaltol, and pyromeconic acid. This synthesis involves epoxidation of 6-Methoxy-2H-pyran-3(6H)-one followed by an acid-catalyzed rearrangement. []

Q3: The provided research mentions the synthesis of Mannich bases from 6-Methoxy-2H-pyran-3(6H)-one. What makes this reaction significant?

A3: The Mannich reaction is a classic method for forming carbon-carbon bonds, creating compounds with an aminoalkyl group. In this case, reacting 6-Methoxy-2H-pyran-3(6H)-one with morpholine and formalin yields 4-morpholinomethyl-2H-pyran-3(6H)-ones. [] These resulting compounds can be further derivatized, expanding the chemical space accessible from 6-Methoxy-2H-pyran-3(6H)-one.

Q4: Are there any studies exploring the structure-activity relationships of compounds derived from 6-Methoxy-2H-pyran-3(6H)-one?

A4: Yes, some studies have investigated the antimicrobial properties of 2H-pyran-3(6H)-one derivatives. For example, research has shown that phenylthio, benzenesulfonyl, p-acetylaminobenzenesulfonyl, and p-bromophenyl substituents at the C-2 position enhance activity against gram-positive bacteria. [] These findings highlight the potential of modifying 6-Methoxy-2H-pyran-3(6H)-one to create compounds with tailored biological activities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride](/img/structure/B1658174.png)

![N-[(4-Bromo-5-methyl-2-furyl)methylideneamino]-2-(2-methyl-1,3-dioxolan-2-YL)acetamide](/img/structure/B1658175.png)

![N-(2-Methoxyethyl)-2-[4-oxo-1-phenyl-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B1658178.png)

![3-[2-[2-(2,4-dichlorophenyl)ethylamino]-2-oxoethyl]-N,N-dimethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B1658179.png)

![1-[2-[3-(4-Chlorophenyl)-4-oxoimidazolidin-1-yl]-2-oxoethyl]-1-cyclopropyl-3-(2,6-dichlorophenyl)urea](/img/structure/B1658182.png)

![1-[2-[3-(4-Chlorophenyl)-4-oxoimidazolidin-1-yl]-2-oxoethyl]-3-[2,6-di(propan-2-yl)phenyl]-1-propylurea](/img/structure/B1658183.png)

![2-[[2-(2-Chlorophenyl)quinazolin-4-yl]amino]ethanol](/img/structure/B1658187.png)

![2-cyano-N-[(E)-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]acetamide](/img/structure/B1658192.png)

![(5E)-1-(4-bromophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1658193.png)